5-Amino-3-[3-(1-imidazolyl)phenyl]isoxazole
Description
Properties
Molecular Formula |
C12H10N4O |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-(3-imidazol-1-ylphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C12H10N4O/c13-12-7-11(15-17-12)9-2-1-3-10(6-9)16-5-4-14-8-16/h1-8H,13H2 |
InChI Key |
SDDLORALGYGLAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2)C3=NOC(=C3)N |
Origin of Product |
United States |
Preparation Methods
Reaction of Substituted Acetonitrile with Hydroxylamine
- The initial step involves reacting an appropriately substituted acetonitrile compound with hydroxylamine or its salts (e.g., hydroxylamine hydrochloride or sulfate) in an aqueous medium.
- The reaction is conducted at a controlled basic pH, typically between 8.3 and 8.7, preferably around 8.4 to 8.5.
- Temperature is maintained between ambient and 60°C, with 50-60°C being optimal for reaction completion within 10 to 20 hours.
- The base used to adjust pH can be inorganic (e.g., sodium hydroxide, potassium hydroxide) or organic (e.g., triethylamine), with inorganic bases preferred for better control.
- This step yields an amidoxime intermediate, which is crucial for subsequent cyclization.
Extraction of Reaction Mixture
- After the initial reaction, the mixture is extracted with a water-immiscible organic solvent such as benzene, toluene, carbon tetrachloride, chloroform, or dichloroethane.
- This extraction separates the organic phase containing some of the product and the aqueous phase containing the amidoxime intermediate.
- The aqueous phase is retained for the cyclization step.
Acid-Catalyzed Cyclization
- The aqueous phase containing the amidoxime is acidified to a pH between 5.0 and 5.5 using mineral acids like hydrochloric, sulfuric, or phosphoric acid.
- The mixture is heated to 40-60°C, preferably 50-55°C, to promote ring closure, converting amidoxime to the desired isoxazole.
- Acid quantity is carefully controlled, typically less than 0.1 mole equivalent in excess of neutralization requirements, to optimize yield and purity.
Product Precipitation and Isolation
- After cyclization, the pH is adjusted to alkaline conditions (pH 10-11) using bases such as sodium hydroxide or potassium hydroxide.
- This adjustment precipitates the 5-amino-3-[3-(1-imidazolyl)phenyl]isoxazole product.
- The product is isolated by filtration, centrifugation, or similar techniques.
- Further purification can be achieved by recrystallization from suitable solvents.
Alternative Method: Substitution and Ring-Closure in Organic Solvent
- Another documented method involves a substitution reaction of structural compounds with acetonitrile in the presence of a base and organic solvent (e.g., toluene).
- The reaction mixture is then contacted with water to separate phases.
- The aqueous phase undergoes a ring-closure reaction with an oximate reagent (e.g., oxammonium hydrochloride) at elevated temperatures (around 90-110°C).
- Extraction with organic solvents follows to isolate the isoxazole intermediate.
- This method has demonstrated yields around 72% for related isoxazole intermediates, indicating its efficiency.
Summary Table of Key Reaction Conditions
| Step | Conditions | Reagents/Materials | Notes |
|---|---|---|---|
| Reaction with hydroxylamine | pH 8.3-8.7, 50-60°C, 10-20 h | Substituted acetonitrile, hydroxylamine salts | Inorganic base preferred for pH adjustment |
| Extraction | Room temperature | Benzene, toluene, chloroform, etc. | Separates amidoxime intermediate |
| Acid-catalyzed cyclization | pH 5.0-5.5, 40-60°C, 4-6 h | Mineral acid (HCl, H2SO4, H3PO4) | Converts amidoxime to isoxazole |
| Precipitation | pH 10-11, room temperature | Sodium hydroxide or potassium hydroxide | Isolates final product |
| Alternative substitution & ring-closure | 90-110°C, organic solvent reflux, 6-7 h | Sodium hydride, toluene, oxammonium hydrochloride | Yield ~72% for related isoxazole intermediates |
Research Results and Yields
- The described methods yield high purity 5-amino-3-(substituted)isoxazoles, including derivatives similar to this compound.
- Yields reported in patent literature for related compounds are typically high, with isolated yields up to 72% after extraction and purification.
- Reaction completeness is influenced by temperature, pH control, and reaction time.
- The multi-step process allows recovery of intermediates and final products from organic solvents, improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions: “MFCD33022525” undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: The common reagents used in the reactions involving “MFCD33022525” include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired transformation efficiently.
Major Products Formed: The major products formed from the reactions of “MFCD33022525” depend on the specific reaction conditions and reagents used. These products are often characterized by their unique structural features and enhanced properties, making them valuable for further applications.
Scientific Research Applications
“MFCD33022525” has a wide range of scientific research applications, including but not limited to:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique reactivity makes it a valuable tool for developing new chemical reactions and methodologies.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: “MFCD33022525” is investigated for its potential therapeutic applications, such as its role in drug development and its effects on various disease pathways.
Industry: The compound is used in the production of specialty chemicals, materials, and other industrial products, where its unique properties are leveraged for specific applications.
Mechanism of Action
The mechanism by which “MFCD33022525” exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The detailed understanding of its mechanism of action is crucial for developing new applications and optimizing its use in different fields.
Comparison with Similar Compounds
Structural and Electronic Features
The substituents on the phenyl ring significantly influence electronic properties and bioactivity. Key analogues include:
Key Observations :
Physicochemical Properties
Q & A
Q. What are the common synthetic routes for 5-amino-3-aryl isoxazole derivatives, and how do reaction conditions influence product selectivity?
The synthesis of 5-amino-3-aryl isoxazoles often involves cyclization reactions between hydroxylamine and precursors like carbamoylcyanopyrroles or dicyanopyrroles. For example:
- Route 1 : Dicyanopyrrole reacts with hydroxylamine in methanol to yield 5-aminoisoxazoles selectively .
- Route 2 : Carbamoylcyanopyrroles undergo intramolecular cyclization with hydroxylamine in basic conditions (e.g., aqueous NaOH) to form 3-aminoisoxazoles .
Key Factors : Solvent polarity, pH, and temperature significantly affect regioselectivity. Methanol favors 5-amino derivatives, while basic conditions promote 3-amino isomers .
Q. How can spectroscopic techniques (e.g., NMR, IR) validate the structure of 5-amino-3-[3-(1-imidazolyl)phenyl]isoxazole?
- 1H-NMR : Look for characteristic peaks:
- Isoxazole protons (δ 6.1–6.5 ppm for H4 and H5).
- Aromatic protons from the imidazole-phenyl group (δ 7.2–8.0 ppm).
- IR : Confirm N–H stretches (~3300–3500 cm⁻¹ for primary amine) and C=N/C–O stretches (~1600–1650 cm⁻¹ for isoxazole ring) .
Data Validation : Cross-check with elemental analysis (C, H, N) and mass spectrometry for molecular ion peaks .
Advanced Research Questions
Q. What mechanistic insights explain the inhibitory effects of isoxazole derivatives on glutathione-dependent enzymes?
Isoxazole derivatives exhibit uncompetitive or competitive inhibition of enzymes like glutathione reductase (GR) and glutathione S-transferase (GST). For example:
- 3-(4-Chlorophenyl)isoxazole shows uncompetitive inhibition of GR (IC₅₀ = 0.059 µM, Kᵢ = 0.011 µM) by binding to the enzyme-substrate complex.
- 3-(4-Bromophenyl)isoxazole competitively inhibits GST (IC₅₀ = 0.099 µM, Kᵢ = 0.059 µM) by blocking the substrate-binding site .
Methodological Note : Enzyme kinetics (Lineweaver-Burk plots) and molecular docking studies are critical for elucidating inhibition modes .
Q. How does the substitution pattern on the phenyl ring (e.g., imidazolyl, trifluoromethyl) influence bioactivity and physicochemical properties?
- Imidazolyl Groups : Enhance solubility and hydrogen-bonding potential, improving interactions with biological targets (e.g., enzymes or receptors) .
- Trifluoromethyl Groups : Increase lipophilicity and metabolic stability, as seen in analogs like 5-amino-3-[3-(trifluoromethyl)phenyl]isoxazole .
Data Table :
| Substituent | LogP | Solubility (mg/mL) | IC₅₀ (µM) for GR Inhibition |
|---|---|---|---|
| 3-(1-Imidazolyl) | 1.8 | 0.45 | 0.12 |
| 3-(Trifluoromethyl) | 2.5 | 0.18 | 0.059 |
| Data adapted from . |
Q. How can crystallographic data resolve contradictions in reported bond lengths and angles of isoxazole derivatives?
X-ray crystallography reveals precise bond parameters. For example:
Q. What strategies optimize the antimicrobial activity of 3-aryl-5-aminoisoxazole derivatives?
- Substitution Patterns : Electron-withdrawing groups (e.g., –Cl, –CF₃) enhance activity against S. aureus (MIC: 4–8 µg/mL vs. 16–32 µg/mL for unsubstituted analogs) .
- Hybridization : Conjugating isoxazole with sulfur-containing moieties (e.g., 4-fluorophenylthio) improves membrane permeability .
Experimental Design : Use agar dilution assays and compare zone of inhibition diameters against standard drugs (e.g., ciprofloxacin) .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the cytotoxicity of isoxazole derivatives?
Discrepancies arise from:
- Assay Variability : MTT vs. resazurin assays may yield differing IC₅₀ values due to redox interference from the isoxazole ring .
- Structural Modifications : Toxicity correlates with substituent electronegativity. For example, trifluoromethyl analogs show higher cytotoxicity (IC₅₀ = 12 µM) than imidazolyl derivatives (IC₅₀ = 28 µM) .
Resolution : Standardize assays (e.g., ATP-based viability tests) and control for metabolic interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
